N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties. For example, the pyridine and thiophene rings are aromatic and can participate in pi-pi stacking interactions, which could be relevant in certain applications such as drug design or materials science .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide group could participate in hydrolysis reactions, the pyridine ring could undergo electrophilic substitution reactions, and the ethoxy group could be cleaved under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar carboxamide group and the nonpolar aromatic rings. Its melting and boiling points would be influenced by the size and shape of the molecule, as well as by the types of intermolecular forces it can form .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A series of compounds, including N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide, have been synthesized and evaluated for their pharmacological activities. These compounds have been explored for various applications, such as antidiabetic, anticancer, and antimicrobial agents, due to their structural uniqueness and potential biological activities.
Antidiabetic Screening : The synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives highlight the compound's potential application in diabetes treatment through α-amylase inhibition assays, indicating its role in managing blood sugar levels (J. Lalpara et al., 2021).
Anticancer Evaluation : Another research explored the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against multiple cancer cell lines, suggesting its potential as an anticancer agent (B. Ravinaik et al., 2021).
Antimicrobial Agents : Compounds such as N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and screened for in vitro antibacterial and antifungal activities, showcasing the compound's potential as an antimicrobial agent (N. Desai et al., 2011).
Future Directions
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-3-22-12-5-4-11(8-17-12)15-19-13(23-20-15)9-18-16(21)14-10(2)6-7-24-14/h4-8H,3,9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGPFYVKLNTTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(C=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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